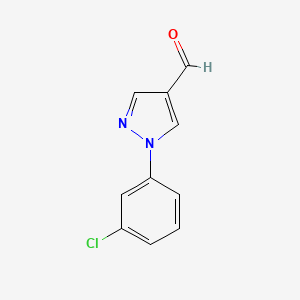

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXGTPGACUQZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640861 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-26-1 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details its chemical identity, synthesis via the Vilsmeier-Haack reaction, physicochemical properties, and significant applications, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis, offering both foundational knowledge and practical, in-depth protocols.

Introduction and Chemical Identity

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative that has garnered significant attention as a versatile intermediate in organic synthesis. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacological properties.[1] The strategic placement of a 3-chlorophenyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C4 position makes this compound a valuable precursor for creating diverse molecular architectures with a wide range of biological activities.[2][3]

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 288337-70-6 |

| Molecular Formula | C10H7ClN2O |

| Molecular Weight | 206.63 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(C=N2)C=O)Cl |

| InChI Key | YQFGJNFHAPJGEF-UHFFFAOYSA-N |

Synthesis and Mechanism: The Vilsmeier-Haack Reaction

The primary and most efficient method for synthesizing pyrazole-4-carbaldehydes, including the title compound, is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring system.[6] The pyrazole ring is sufficiently electron-rich to undergo electrophilic substitution, predominantly at the C4 position.[7]

Underlying Causality and Mechanistic Insight

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This reagent is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[6]

The key to the reaction's success lies in the electrophilicity of the Vilsmeier reagent and the nucleophilicity of the pyrazole ring. The N1-substituted phenyl group activates the pyrazole ring for electrophilic attack. The reaction's regioselectivity for the C4 position is a result of the electronic properties of the pyrazole system.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Formation of the Vilsmeier reagent and subsequent electrophilic formylation of the pyrazole ring.

Step-by-Step Laboratory Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and substrate purity.

Safety Precaution: This reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6]

Materials:

-

1-(3-chlorophenyl)-1H-pyrazole (1.0 equivalent)

-

N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (3.0 equivalents)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the cold DMF with vigorous stirring over 30-45 minutes. The formation of the Vilsmeier reagent is exothermic and the temperature should be maintained below 10 °C.[6] The resulting mixture may be a pale yellow solid or a thick slurry.

-

Formylation Reaction: Dissolve the 1-(3-chlorophenyl)-1H-pyrazole substrate in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then typically heated to 60-80 °C for 2-6 hours.[8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up and Quenching: Once the reaction is complete, cool the mixture back to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

-

Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL). To aid in phase separation, the aqueous layer can be saturated with NaCl (brine).[6]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Characterization of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is crucial for confirming its identity and purity. While specific data may vary slightly between batches and analytical conditions, typical expected values are summarized below.

Table 2: Physicochemical Properties and Spectroscopic Data

| Property | Description |

| Appearance | Typically an off-white to pale yellow or brown crystalline solid/powder.[9] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, chloroform, and moderately soluble in alcohols. |

| ¹H NMR | Expected signals include aromatic protons from the chlorophenyl ring, two distinct pyrazole ring protons, and a characteristic downfield singlet for the aldehyde proton (~9.8-10.0 ppm). |

| ¹³C NMR | Signals corresponding to the carbons of the pyrazole and chlorophenyl rings, with a highly deshielded signal for the aldehyde carbonyl carbon (>180 ppm). |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) | A strong absorption band around 1670-1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde. |

Applications in Research and Development

The utility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde stems from the reactivity of its aldehyde group, which serves as a handle for a wide array of chemical transformations. This allows for the synthesis of more complex molecules with potential therapeutic applications.

Role in Drug Discovery

The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Derivatives of pyrazole-4-carbaldehydes are investigated for a multitude of pharmacological activities.

-

Anti-inflammatory and Analgesic Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prime example. The aldehyde can be converted into various functional groups to synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) or other inflammation modulators.[1][10]

-

Anticancer Agents: The pyrazole nucleus is present in several anticancer drug candidates. The title compound serves as a starting material for the synthesis of novel kinase inhibitors, cell cycle inhibitors, and other potential chemotherapeutics.[1][2] For instance, it can be used to synthesize pyrazole-based disubstituted ureas, which have shown anti-melanoma activity.[9]

-

Antimicrobial and Antifungal Agents: The functionalization of the aldehyde group, for example, through the formation of Schiff bases (aldimines), has led to the development of compounds with significant antibacterial and antifungal properties.[10]

Workflow for Derivative Synthesis in Drug Discovery

Caption: Synthetic pathways from the core compound to diverse chemical classes for therapeutic screening.

Applications in Materials Science

Beyond pharmaceuticals, pyrazole derivatives are being explored in materials science. The conjugated system of the pyrazole ring, when extended through reactions at the aldehyde position, can be used to create organic molecules with interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.[5]

Safety, Handling, and Storage

Safety:

-

Wear appropriate PPE (gloves, safety glasses, lab coat).

-

Handle in a well-ventilated area or fume hood.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Handling:

-

As with most fine chemicals, avoid generating dust.

-

Ensure adequate ventilation.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate whose importance is rooted in the proven pharmacological relevance of the pyrazole scaffold. Its synthesis via the robust Vilsmeier-Haack reaction is well-established, and the reactivity of its formyl group provides a gateway to a vast chemical space. For researchers in drug discovery and materials science, this compound represents a critical starting point for the rational design and synthesis of novel, functional molecules. The continued exploration of its derivatives is expected to yield new therapeutic agents and advanced materials.

References

- Benchchem. Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Technical Support Center.

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. 2023-09-05.

- Popov, A.V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019, part v.

- Chem-Impex. 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde. Chem-Impex.

- Sigma-Aldrich. 1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. Sigma-Aldrich.

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.

- Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. 2025-08-10.

- ChemicalBook. 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Product Description. ChemicalBook.

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. 2025-08-06.

- ChemicalBook. 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. ChemicalBook. 2023-05-04.

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. Ossila.

- Hit2Lead. 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Hit2Lead.

- Sigma-Aldrich. 3-(4-chlorophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. Sigma-Aldrich.

- Fun, H.-K., et al. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health.

- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

- Santa Cruz Biotechnology. 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde. Santa Cruz Biotechnology.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 9. ossila.com [ossila.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, analytical methodologies, and key physical data points that define this important heterocyclic compound. The narrative emphasizes the rationale behind experimental choices, ensuring a deep, practical understanding of how to characterize this molecule and similar chemical entities.

Introduction and Strategic Importance

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. The pyrazole nucleus is a core component in numerous approved drugs, valued for its metabolic stability and versatile biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3] The title compound, featuring a 3-chlorophenyl substituent and a reactive carbaldehyde group, serves as a crucial intermediate for synthesizing a diverse range of more complex pharmaceutical agents and molecular probes.[2][4] A thorough understanding of its physicochemical properties is therefore the foundational first step in its journey from a building block to a potential therapeutic agent. This guide outlines the critical parameters—identity, purity, solubility, and stability—that must be rigorously established.

Core Molecular and Physical Data

The fundamental identity of a compound is established by its molecular structure and associated physical constants. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and predicted values to form a baseline for laboratory investigation.

Table 1: Summary of Physicochemical Properties for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

| Property | Value | Source / Method |

| CAS Number | 400877-26-1 | [5] |

| Molecular Formula | C₁₀H₇ClN₂O | [5] |

| Molecular Weight | 206.63 g/mol | [5] |

| Appearance | (Expected) White to off-white or crystalline solid | General property of similar organic compounds |

| Boiling Point | 352.2°C at 760 mmHg | Predicted[5] |

| Density | 1.3 g/cm³ | Predicted[5] |

| Flash Point | 166.8°C | Predicted[5] |

| Refractive Index | 1.623 | Predicted[5] |

Note: Several properties are based on computational predictions and must be confirmed through empirical testing.

Purity and Identity Confirmation: The Melting Point Criterion

The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities introduce defects into the crystal lattice, which disrupts intermolecular forces and results in a depressed and broadened melting point range.[6][7]

Experimental Protocol: Melting Point Determination

The objective is to accurately measure the temperature range over which the solid-to-liquid phase transition occurs. A digital melting point apparatus (e.g., a Mel-Temp) provides a controlled heating rate, which is essential for precision.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is finely ground to ensure uniform heat distribution.[8]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.[6]

-

Initial Rapid Determination: A preliminary, rapid heating is performed to quickly estimate the approximate melting point. This saves time and establishes a baseline.

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 10-15°C below the estimated melting point.

-

Controlled Heating: The heating rate is then reduced to a slow 1-2°C per minute.[6] This slow rate is paramount as it allows the system to remain in thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[9] This process is repeated at least twice to ensure reproducibility.

Solubility Profile: Guiding Formulation and Reaction Conditions

Solubility is a cornerstone property that dictates everything from the choice of reaction solvents to the potential for bioavailability in drug development. The principle of "like dissolves like" is the guiding heuristic: polar compounds dissolve in polar solvents, and non-polar compounds in non-polar solvents.[10] The structure of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, with its large, non-polar aromatic rings and a polar aldehyde group, suggests limited aqueous solubility but good solubility in many organic solvents.

Experimental Protocol: Systematic Solubility Assessment

This protocol systematically classifies the compound based on its solubility in a series of solvents, providing insights into its acidic or basic character.[11][12]

Methodology:

-

Solvent Selection: A standard panel of solvents is used: Water (polar, protic), 5% HCl (acidic aqueous), 5% NaOH (basic aqueous), 5% NaHCO₃ (weakly basic aqueous), and a common organic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Procedure:

-

To a test tube containing ~25 mg of the compound, add 0.75 mL of the chosen solvent in portions.[11]

-

After each addition, shake the tube vigorously for at least 60 seconds to allow time for dissolution.[10]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[10]

-

-

Interpretation:

-

Insoluble in Water, 5% NaOH, and 5% HCl: This is the expected outcome for a neutral compound with significant non-polar character.[12]

-

Soluble in 5% HCl: Indicates the presence of a basic functional group (e.g., an amine), which would be protonated to form a soluble salt. This is not expected for the target compound.

-

Soluble in 5% NaOH: Suggests an acidic functional group. Solubility in weak base (5% NaHCO₃) indicates a strong acid (like a carboxylic acid), while solubility only in strong base (NaOH) points to a weak acid (like a phenol).[13] This is also not expected for the target compound.

-

Soluble in Organic Solvents: Solubility in solvents like DCM, THF, or acetone would confirm its suitability for use in standard organic synthesis reactions.

-

Visualization: Solubility Testing Workflow

The logical progression of solubility testing can be visualized as a decision-making flowchart.

Caption: Logical workflow for determining the solubility class of an organic compound.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution.[14] It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for unambiguous structural assignment.

Experimental Protocol: ¹H NMR Analysis

Objective: To obtain a high-resolution proton NMR spectrum to confirm the identity and structural integrity of the compound.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the compound.[15]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a small vial before transferring it to the NMR tube. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for a wide range of organic compounds. If solubility is an issue, DMSO-d₆ can be used.[14][15]

-

The use of a deuterated solvent is critical because it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent signal from obscuring the analyte peaks.[14]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[15]

-

Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter, which can degrade spectral quality.[16]

-

-

Data Acquisition:

-

The sample is placed in the NMR spectrometer.

-

The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.[15]

-

A standard ¹H NMR experiment is run.

-

-

Expected Spectral Features:

-

Aldehyde Proton: A distinct singlet peak far downfield, typically between 9-10 ppm, due to the deshielding effect of the carbonyl group.

-

Pyrazole Ring Protons: Two signals in the aromatic region (7-9 ppm), corresponding to the protons on the pyrazole ring.

-

Chlorophenyl Ring Protons: A complex pattern of four signals in the aromatic region (7-8 ppm) corresponding to the protons on the 3-substituted phenyl ring.

-

Integration: The relative area under each peak will correspond to the number of protons it represents (e.g., 1H for the aldehyde, 1H for each pyrazole proton, etc.).[17]

-

Visualization: NMR Sample Preparation Workflow

Caption: Standardized workflow for preparing an organic compound for NMR analysis.

Conclusion

The systematic characterization of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde through the determination of its melting point, solubility profile, and NMR spectrum provides the essential foundation for its use in research and development. These physicochemical properties are not merely data points; they are critical parameters that inform decisions on reaction conditions, purification strategies, formulation development, and biological testing. Adherence to rigorous, well-rationalized experimental protocols is indispensable for ensuring the quality, reproducibility, and ultimate success of scientific endeavors built upon this versatile chemical intermediate.

References

- Melting point determination. (n.d.). Retrieved January 12, 2026, from University of Calgary, Department of Chemistry.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.).

- How To Determine Melting Point Of Organic Compounds?. (2025, January 31). Retrieved January 12, 2026, from Chemistry For Everyone YouTube Channel.

- Melting Point Determination Lab Protocol. (n.d.).

- 1-(3-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved January 12, 2026, from University of California, Los Angeles, Department of Chemistry and Biochemistry.

- Determination Of Melting Point Of An Organic Compound. (n.d.).

- Determination of Melting Point. (n.d.).

- How can you determine the solubility of organic compounds?. (2017, June 24).

- 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.).

- Solubility of Organic Compounds. (2023, August 31). Retrieved January 12, 2026, from University of Toronto, Department of Chemistry.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved January 12, 2026, from University of Oxford, Department of Chemistry.

- NMR Sample Preparation. (n.d.).

- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025, August 9).

- NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023, November 7).

- How to Prepare and Run a NMR Sample. (2017, December 4).

- 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE Property. (n.d.).

- 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.).

- Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.).

- 1-(3-CHLOROPHENYL)-3-(4-METHOXYPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. (n.d.).

- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).

- 1H-Pyrazole-4-carbaldehyde. (n.d.).

- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.).

- 1-(4-CHLOROPHENYL)-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE. (2023, May 4).

- 1-(3-Chlorophenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

- 3-(4-chlorophenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde. (n.d.).

- 1-(4-chlorophenyl)-3-phenyl-1h-pyrazole-4-carbaldehyde. (n.d.).

- 3-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.).

- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025, August 9).

- 1-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).

- 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. quod.lib.umich.edu [quod.lib.umich.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. echemi.com [echemi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. studylib.net [studylib.net]

- 8. byjus.com [byjus.com]

- 9. pennwest.edu [pennwest.edu]

- 10. chem.ws [chem.ws]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. quora.com [quora.com]

- 14. azolifesciences.com [azolifesciences.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. youtube.com [youtube.com]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data for this specific molecule, this guide establishes a robust framework for understanding and predicting its behavior in various organic solvents. We delve into the foundational principles of solubility, explore the physicochemical properties of the target molecule and related pyrazole derivatives, and present detailed methodologies for both experimental solubility determination and computational prediction. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and self-validating protocols to empower informed solvent selection and formulation strategies.

Introduction: The Critical Role of Solubility in Chemical Research and Development

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For a compound like 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, which holds potential as a synthetic intermediate or an active pharmaceutical ingredient (API), understanding its solubility profile is paramount. The choice of solvent can profoundly impact reaction kinetics, yield, and purity during synthesis. In formulation science, solubility dictates the bioavailability of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide will provide a detailed exploration of the factors governing the solubility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in organic solvents, offering both theoretical and practical approaches to this critical physicochemical parameter.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde possesses a unique combination of functional groups that dictate its interactions with different solvents.

-

Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is the foundational scaffold. The pyrazole ring itself is polar and can participate in hydrogen bonding, particularly the N-H proton in the 1H-tautomer.[1]

-

3-chlorophenyl group: The substituted phenyl ring at the 1-position introduces a significant non-polar, hydrophobic character to the molecule. The chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

Carbaldehyde group: The aldehyde group at the 4-position is a polar, electron-withdrawing group capable of acting as a hydrogen bond acceptor.

A holistic understanding of the interplay between these structural features is crucial for predicting solubility. The general principle of "like dissolves like" suggests that 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde will exhibit favorable solubility in solvents with a balance of polar and non-polar characteristics.

Table 1: Predicted Physicochemical Properties of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₁₀H₇ClN₂O | - |

| Molecular Weight | 206.63 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Computational Prediction |

| Hydrogen Bond Donors | 1 (N-H) | Structure Analysis |

| Hydrogen Bond Acceptors | 2 (N and O) | Structure Analysis |

| Polar Surface Area | ~45 Ų | Computational Prediction |

Note: These values are predictions from computational models and should be experimentally verified.

Theoretical Framework for Solubility Prediction

In the absence of direct experimental data, theoretical models provide a powerful tool for estimating the solubility of a compound in various solvents.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a semi-empirical method to predict solubility based on the principle that "like dissolves like".[2] Every molecule is assigned three parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space". The distance (Ra) between the HSP of a solute and a solvent in this space is a measure of their affinity. A smaller Ra indicates a higher likelihood of solubility.

The HSP for the parent pyrazole molecule are:

-

δD: 20.2 MPa½

-

δP: 10.4 MPa½

-

δH: 12.4 MPa½[3]

The substituents on 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde will modify these values. The chlorophenyl group will increase the δD and slightly increase the δP, while the carbaldehyde group will significantly increase the δP and δH. A group contribution method can be used to estimate the HSP of the target molecule.[4]

Diagram 1: Hansen Solubility Parameter Concept

Caption: Relationship between solute and solvent in Hansen Space.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models

QSAR and QSPR models are statistical or machine learning-based approaches that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, including solubility.[1][5] These models are built using large datasets of compounds with known solubilities and can predict the solubility of new, untested compounds. While developing a specific QSAR model for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is beyond the scope of this guide, researchers can leverage existing pre-trained models or develop their own using commercially available or open-source software.

Experimental Determination of Solubility

While predictive models are valuable, experimental determination remains the gold standard for accurate solubility data. The following section outlines a robust, self-validating protocol for determining the solubility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in a range of organic solvents.

Materials and Equipment

-

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

Experimental Workflow

Diagram 2: Experimental Workflow for Solubility Determination

Caption: Step-by-step experimental workflow for solubility measurement.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde into a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

-

Quantification:

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (usually the same solvent used for dissolution) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Expected Solubility Trends and Discussion

Based on the molecular structure and general principles of solubility, the following trends can be anticipated for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde:

-

High Solubility in Polar Aprotic Solvents: Solvents like acetone and acetonitrile are expected to be good solvents due to their ability to engage in dipole-dipole interactions with the polar pyrazole and carbaldehyde moieties.

-

Good Solubility in Polar Protic Solvents: Alcohols such as ethanol and methanol should be effective solvents as they can act as both hydrogen bond donors and acceptors, interacting favorably with the N-H and C=O groups of the solute.

-

Moderate Solubility in Halogenated Solvents: Dichloromethane, being a weakly polar solvent, is likely to show moderate solvating power.

-

Low Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are expected to be poor solvents due to the overall polar nature of the target molecule.

The presence of the relatively large, non-polar chlorophenyl group will likely limit the solubility in highly polar solvents compared to unsubstituted pyrazole-4-carbaldehyde.

Table 2: Predicted Qualitative Solubility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | Mismatch in polarity. |

| Toluene | Non-polar (aromatic) | Low to Moderate | Aromatic interactions may slightly improve solubility over hexane. |

| Dichloromethane | Weakly Polar | Moderate | Balance of polar and non-polar interactions. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | High | Strong dipole-dipole interactions. |

| Ethanol | Polar Protic | Good | Hydrogen bonding and dipole-dipole interactions. |

| Methanol | Polar Protic | Good | Hydrogen bonding and dipole-dipole interactions. |

Conclusion

References

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Hansen Solubility. Retrieved from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- iJrPr. (2024).

- Wikipedia. (2023). Hansen solubility parameter.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

Sources

Spectral Characterization of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which holds potential as a building block in medicinal chemistry.

Molecular Structure and Spectroscopic Overview

1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The pyrazole ring system is a common scaffold in many pharmaceutically active compounds. The presence of a 3-chlorophenyl group and a carbaldehyde substituent at the 4-position of the pyrazole ring introduces distinct electronic and structural features that are readily probed by various spectroscopic techniques. This guide will dissect the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aldehyde proton, the pyrazole ring protons, and the protons of the 3-chlorophenyl ring. The anticipated chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet | - |

| Pyrazole-H3 | 8.0 - 8.2 | Singlet | - |

| Pyrazole-H5 | 8.3 - 8.5 | Singlet | - |

| Phenyl-H2' | 7.8 - 7.9 | Triplet | ~2.0 |

| Phenyl-H4' | 7.5 - 7.6 | Multiplet | - |

| Phenyl-H5' | 7.4 - 7.5 | Triplet | ~8.0 |

| Phenyl-H6' | 7.6 - 7.7 | Multiplet | - |

Causality Behind Assignments:

-

Aldehyde Proton: The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and is expected to appear as a sharp singlet in the downfield region of the spectrum (δ 9.9 - 10.1 ppm).

-

Pyrazole Protons: The protons on the pyrazole ring are in an electron-deficient aromatic system, leading to their resonance at lower field. The exact positions of the pyrazole protons can be influenced by the nature of the substituent at the 1-position.

-

3-Chlorophenyl Protons: The protons on the chlorophenyl ring will exhibit a complex splitting pattern due to meta and ortho couplings. The electron-withdrawing nature of the chlorine atom will influence the chemical shifts of the adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185.0 - 190.0 |

| Pyrazole C3 | 140.0 - 142.0 |

| Pyrazole C4 | 118.0 - 120.0 |

| Pyrazole C5 | 130.0 - 132.0 |

| Phenyl C1' | 138.0 - 140.0 |

| Phenyl C2' | 120.0 - 122.0 |

| Phenyl C3' | 134.0 - 136.0 |

| Phenyl C4' | 128.0 - 130.0 |

| Phenyl C5' | 130.0 - 132.0 |

| Phenyl C6' | 125.0 - 127.0 |

Expert Insights:

The chemical shift of the carbonyl carbon is highly characteristic and will be observed significantly downfield. The carbons of the pyrazole ring will have distinct chemical shifts, and the attachment of the chlorophenyl ring will influence the electronic environment of the pyrazole carbons. The carbon bearing the chlorine atom (C3') will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key expected vibrational frequencies for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde are listed in Table 3.

Table 3: Predicted FT-IR Spectral Data for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=O stretch (aldehyde) | 1700 - 1680 | Strong |

| C=N stretch (pyrazole) | 1600 - 1580 | Medium |

| C=C stretch (aromatic) | 1500 - 1400 | Medium-Strong |

| C-Cl stretch | 800 - 600 | Strong |

Trustworthiness of the Protocol:

The presence of a strong absorption band in the region of 1700-1680 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. The aromatic C-H, C=C, and C=N stretching vibrations will provide further confirmation of the molecular structure. The C-Cl stretching frequency is also a key diagnostic feature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[1] The pyrazole ring can also undergo characteristic fragmentation. A proposed fragmentation scheme is illustrated below.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, structural analysis, and biological significance of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde and its derivatives. Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Understanding the three-dimensional architecture of these molecules through single-crystal X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and driving the rational design of more potent and selective therapeutic agents.

The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a versatile pharmacophore found in numerous clinically approved drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive scaffold for designing enzyme inhibitors and receptor modulators. The substituent at the 1-position of the pyrazole ring, in this case, the 3-chlorophenyl group, plays a crucial role in modulating the molecule's physicochemical properties and biological target engagement. The carbaldehyde group at the 4-position serves as a versatile synthetic handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for biological screening.

Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde Derivatives: The Vilsmeier-Haack Approach

A robust and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This one-pot cyclization and formylation reaction offers an efficient route to the target scaffold from readily available starting materials.

Causality Behind the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. The reaction proceeds through the formation of a Vilsmeier reagent, typically from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then reacts with a suitable nucleophile, in this case, a hydrazone, to drive the cyclization and subsequent formylation. The choice of reactants and reaction conditions is critical for achieving high yields and purity of the desired pyrazole derivative.

Experimental Protocol: A Self-Validating System

The following protocol outlines a generalized yet reliable procedure for the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. This protocol is designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the identity and purity of the final product.

Step 1: Formation of the Hydrazone Intermediate

-

To a solution of a suitable ketone (e.g., acetophenone) in ethanol, add an equimolar amount of 3-chlorophenylhydrazine.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the formation of the hydrazone precipitate by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter the solid hydrazone.

-

Wash the precipitate with cold ethanol and dry under vacuum. The purity of the hydrazone can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, FT-IR).

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to chilled N,N-dimethylformamide with constant stirring.

-

Slowly add the previously synthesized hydrazone to the Vilsmeier reagent at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.

-

The solid product, 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.

dot

Caption: Synthetic workflow for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

The Crucial Role of Single-Crystal X-ray Crystallography

While spectroscopic techniques like NMR and mass spectrometry are essential for confirming the chemical structure of a newly synthesized compound, single-crystal X-ray crystallography provides the definitive three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, conformational preferences, and the overall packing of molecules in a crystal lattice, all of which can influence a drug's physical properties and biological activity.

A Case Study: The Crystal Structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Although the specific crystal structure for 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde is not publicly available at the time of writing, we can gain significant insights from the published crystal structure of a closely related isomer, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[6][7] The analysis of this structure serves as an excellent proxy for understanding the key structural features and intermolecular interactions that are likely to be present in the title compound and its derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Suitable single crystals for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

-

Data Collection: A selected single crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

dot

Caption: Experimental workflow for single-crystal X-ray diffraction.

Analysis of Crystallographic Data

The crystallographic data for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals several key structural features.[6][7]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.0429 (4) |

| b (Å) | 4.8585 (1) |

| c (Å) | 16.7960 (4) |

| β (°) | 96.581 (1) |

| Volume (ų) | 1300.53 (5) |

| Z | 4 |

In this structure, the dihedral angle between the pyrazole and the phenyl ring at the 1-position is relatively small, indicating a degree of planarity.[6][7] The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, forming distinct ring motifs.[6][7] Furthermore, π–π stacking interactions between the pyrazole and phenyl rings contribute to the overall stability of the crystal lattice.[6][7]

Structure-Activity Relationships and Implications for Drug Design

The structural insights gleaned from crystallographic studies are instrumental in understanding the structure-activity relationships (SAR) of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. The spatial arrangement of the chlorophenyl and carbaldehyde groups, along with the overall molecular conformation, dictates how these molecules interact with their biological targets.

The Role of the 3-Chlorophenyl Group

The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The position of the chlorine atom (meta in the case of the title compound) influences the electronic distribution of the phenyl ring and can affect the molecule's binding affinity and selectivity.

The Versatility of the 4-Carbaldehyde Group

The carbaldehyde group is a key functional group for generating chemical diversity. It can be readily converted into a wide range of other functional groups, such as amines, alcohols, and carboxylic acids, through standard organic transformations. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity. For instance, condensation of the carbaldehyde with various amines can lead to the formation of Schiff bases, which themselves can be biologically active or serve as intermediates for further derivatization.

dot

Sources

- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Executive Summary

This technical guide provides an in-depth exploration of the synthetic routes to 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The pyrazole-4-carbaldehyde scaffold serves as a versatile precursor for a multitude of pharmacologically active compounds. This document focuses on the most efficient and widely adopted synthetic strategy: the tandem hydrazone cyclization and Vilsmeier-Haack formylation. We will dissect the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical process parameters for optimization. The objective is to equip researchers, chemists, and drug development professionals with a robust and reproducible methodology for the synthesis of this key intermediate.

Introduction: The Strategic Importance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties allow it to act as a versatile scaffold, capable of engaging with a wide range of biological targets through various non-covalent interactions. Consequently, pyrazole derivatives have found extensive application as nonsteroidal anti-inflammatory drugs (NSAIDs), analgesics, antimicrobials, and anticancer agents.[3][4]

The introduction of a carbaldehyde group at the 4-position of the pyrazole ring dramatically enhances its synthetic utility. This aldehyde function acts as a crucial chemical handle for diversification, enabling the construction of more complex molecular architectures through reactions such as condensation, reductive amination, and Wittig olefination. The target molecule, 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde, combines this versatile functionality with the lipophilic and electronically distinct 3-chlorophenyl substituent, making it a valuable intermediate for synthesizing targeted libraries of potential therapeutic agents.[5]

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde points to two primary strategic approaches. The most direct and convergent strategy involves a disconnection across the pyrazole ring, leading back to two key precursors: 3-chlorophenylhydrazine and a suitable three-carbon (C3) electrophilic synthon that already contains the aldehyde functionality or its precursor.

Caption: Retrosynthetic analysis of the target compound.

This analysis leads to the Vilsmeier-Haack reaction, a powerful and classic method for the formylation of electron-rich aromatic and heterocyclic systems.[6][7] More importantly, a variation of this reaction allows for the simultaneous cyclization of a hydrazone precursor and formylation at the C4 position, providing a highly efficient, one-pot route to the target molecule.[8][9] This tandem approach is superior to a linear sequence (i.e., first forming the 1-(3-chlorophenyl)-1H-pyrazole and then performing a separate formylation step) as it is more atom-economical and avoids potential regioselectivity issues in the final formylation step. Therefore, the Vilsmeier-Haack cyclization-formylation of a hydrazone intermediate is the selected core strategy for this guide.

Core Synthesis Protocol: Vilsmeier-Haack Cyclization-Formylation

This robust, two-stage protocol begins with the formation of a hydrazone intermediate, which is then directly converted to the final product without isolation.

Part A: Synthesis of the Hydrazone Precursor

The initial step involves the acid-catalyzed condensation of 3-chlorophenylhydrazine (often used as its stable hydrochloride salt) with an appropriate ketone. For the synthesis of a pyrazole unsubstituted at the C3 and C5 positions, a precursor derived from malondialdehyde or a similar 1,3-dicarbonyl equivalent is required. However, the most common and well-documented route utilizes the reaction of a hydrazone derived from a methyl ketone, where the methyl group and the carbonyl carbon become C5 and C4 of the pyrazole ring, respectively, and the second formylation occurs at the C4 position. A widely used method involves starting from an acetophenone hydrazone, which yields a 3-aryl pyrazole.[10]

Protocol 3.1: Formation of 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine

This protocol details the synthesis of a closely related precursor to illustrate the general method. The principles are directly adaptable.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroacetophenone (10 mmol, 1.55 g) and ethanol (50 mL).

-

Reagent Addition: Add phenylhydrazine (10 mmol, 1.08 g) or its hydrochloride salt along with an equivalent of a base like sodium acetate. Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acetophenone is consumed.

-

Isolation: Cool the reaction mixture to room temperature and then pour it into 100 mL of ice-cold water with stirring.

-

Filtration: Collect the resulting yellow precipitate by vacuum filtration, wash the solid with cold water, and dry it under vacuum. The resulting hydrazone is typically used in the next step without further purification.

Part B: Vilsmeier-Haack Cyclization and Formylation

The Vilsmeier reagent is prepared in situ from phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). It is a powerful electrophile that drives both the cyclization of the hydrazone to the pyrazole ring and the subsequent formylation.

Protocol 3.2: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde

This is a generalized and adapted protocol based on established procedures for similar structures.[10][11]

-

Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, place anhydrous DMF (3 equivalents) and cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent (chloromethyleneiminium salt).

-

Hydrazone Addition: Dissolve the hydrazone precursor (1 equivalent, prepared as in 3.1, but using 3-chlorophenylhydrazine) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 65-70 °C and maintain for 4-6 hours.[11] The reaction progress should be monitored by TLC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8. A precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the pure 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.[11]

Caption: Experimental workflow for the Vilsmeier-Haack synthesis.

Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction is a multifaceted process in this context.

-

Vilsmeier Reagent Formation: POCl₃ activates the carbonyl oxygen of DMF, which is then attacked by the chloride ion, leading to the formation of the highly electrophilic chloromethyleneiminium salt (the Vilsmeier reagent).

-

Cyclization: The hydrazone attacks the Vilsmeier reagent, initiating a sequence of reactions. A subsequent intramolecular electrophilic attack by the newly formed iminium carbon onto the phenyl ring of the hydrazone, followed by elimination, leads to the formation of the pyrazole ring.

-

Formylation: The newly formed pyrazole ring is an electron-rich heterocycle. It undergoes an electrophilic aromatic substitution reaction with another molecule of the Vilsmeier reagent, predominantly at the C4 position.

-

Hydrolysis: The final workup with water hydrolyzes the resulting iminium salt intermediate at the C4 position to yield the desired carbaldehyde.

The choice of anhydrous DMF is critical; water can prematurely quench the Vilsmeier reagent and prevent the reaction from proceeding.[8] The 3-4 fold excess of the Vilsmeier reagent ensures that there is sufficient electrophile for both the cyclization and the formylation steps.

Data Presentation and Optimization

| Parameter | Condition | Rationale / Notes |

| Solvent | Anhydrous DMF | Acts as both a reagent and a solvent. Must be anhydrous to prevent reagent quenching.[8] |

| Formylating Agent | POCl₃ / DMF | A classic, cost-effective, and powerful combination for generating the Vilsmeier reagent. |

| Stoichiometry | Hydrazone:DMF:POCl₃ (1 : 3-4 : 3-4) | Excess reagent is required to drive both the cyclization and formylation steps to completion. |

| Temperature | 0 °C (reagent prep), 65-70 °C (reaction) | Initial cooling controls the exothermic formation of the reagent. Heating is required for the cyclization and formylation steps. |

| Reaction Time | 4-6 hours | Typical duration for completion. Should be monitored by TLC to avoid byproduct formation from prolonged heating. |

| Workup | Quenching on ice, Neutralization | Hydrolyzes the intermediate and precipitates the product. Neutralization is key for isolating the final compound. |

| Typical Yield | 75-90% | Yields are generally good to excellent for this class of reaction.[8][12] |

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde must be confirmed through standard analytical techniques.

| Property | Value / Observation |

| Molecular Formula | C₁₀H₇ClN₂O |

| Molecular Weight | 206.63 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR | Expect signals for: Aldehyde proton (~9.9-10.1 ppm, singlet), Pyrazole protons (~8.0-8.5 ppm, two singlets), and Chlorophenyl protons (~7.4-7.8 ppm, multiplet). |

| IR (KBr, cm⁻¹) | Expect characteristic peaks for: C=O stretch (aldehyde) ~1680-1700, C=N stretch (pyrazole) ~1550-1600, C-Cl stretch ~700-800. |

| Mass Spec (MS) | [M]+ peak at m/z ≈ 206/208 (characteristic 3:1 isotopic pattern for chlorine). |

Note: Specific spectral data should be acquired on the synthesized sample for definitive confirmation.

Conclusion

The tandem hydrazone cyclization/Vilsmeier-Haack formylation represents a highly effective and reliable strategy for the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. This method is characterized by its operational simplicity, high convergence, and consistently good yields. By carefully controlling key parameters such as reagent stoichiometry and reaction temperature, and by ensuring anhydrous conditions, researchers can readily access multi-gram quantities of this valuable building block. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of this synthesis in a research or drug development setting.

References

-

Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

-

National Institutes of Health (NIH). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

STM Journals. Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Available at: [Link]

-

Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at: [Link]

-

PubMed Central (PMC). Current status of pyrazole and its biological activities. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Chemical Research. Available at: [Link]

-

ARKAT USA, Inc. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

-

Asian Journal of Chemistry. 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Available at: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

-

ResearchGate. Pyrazole-4-carbaldehyde derivatives. Available at: [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

PubChem. 1-(3-chlorophenyl)-3-(4-nitrophenyl)-1h-pyrazole-4-carbaldehyde. Available at: [Link]

-

ResearchGate. Synthesis of pyrazole carbaldehydes. Available at: [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehydes 4(a–e). Available at: [Link]

-

PubMed Central (PMC). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

Chemdad. 3-Chlorophenylhydrazine hydrochloride. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 11. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Vilsmeier-Haack Formylation of 1-(3-chlorophenyl)-1H-pyrazole

Abstract

This technical guide provides an in-depth exploration of the Vilsmeier-Haack formylation, a pivotal reaction in synthetic organic chemistry, specifically applied to the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the underlying reaction mechanism, the principles of regioselectivity on the pyrazole scaffold, and the causality behind critical experimental choices. We present a detailed, self-validating experimental workflow, complete with characterization data, safety protocols, and authoritative references, ensuring both reproducibility and a deep conceptual understanding. The resulting aldehyde is a valuable synthon, serving as a cornerstone for the construction of diverse molecular architectures in pharmaceutical research.

Introduction: The Strategic Importance of Formylation

The introduction of a formyl group (-CHO) into an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis. This aldehyde functionality serves as a versatile chemical handle, enabling a vast array of subsequent reactions, including reductive amination, oxidation to a carboxylic acid, Wittig reactions, and the construction of more complex heterocyclic systems.

The Vilsmeier-Haack reaction stands as one of the most reliable and widely adopted methods for achieving such formylation, particularly for electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃), to generate an electrophilic iminium salt known as the Vilsmeier reagent.

The substrate of interest, 1-(3-chlorophenyl)-1H-pyrazole, is a common scaffold in medicinal chemistry. The pyrazole ring is a bioisostere for various functional groups and is present in numerous approved drugs. The ability to selectively install a formyl group onto this nucleus, specifically at the C4 position, unlocks a direct pathway to novel derivatives for structure-activity relationship (SAR) studies in drug discovery programs. This guide will provide the requisite expertise to perform this critical transformation efficiently and safely.

Reaction Mechanism & Regioselectivity

A core principle of trustworthy synthesis is understanding the reaction pathway. The Vilsmeier-Haack reaction proceeds via a two-stage mechanism: formation of the Vilsmeier reagent followed by electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction is initiated by the attack of the carbonyl oxygen of DMF on the electrophilic phosphorus center of POCl₃. A subsequent cascade involving the elimination of a chlorophosphate anion and chloride ion attack generates the highly electrophilic chloroiminium salt, the active Vilsmeier reagent.

Caption: Experimental workflow for Vilsmeier-Haack formylation.

-

Apparatus Setup: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is dry.

-

Vilsmeier Reagent Preparation: Charge the flask with 20 mL of anhydrous DMF. Cool the flask to 0°C using an ice-water bath. Add 1.37 mL (15.0 mmol) of POCl₃ dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not exceed 10°C. An exothermic reaction will occur, often with the formation of a solid complex. [1]3. Reaction Initiation: After the addition is complete, stir the resulting pale yellow mixture at 0°C for an additional 30 minutes. Dissolve 1.79 g (10.0 mmol) of 1-(3-chlorophenyl)-1H-pyrazole in 5 mL of DMF and add this solution dropwise to the reaction mixture.

-

Reaction Progression: Once the substrate addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture in an oil bath to 60-70°C for 2-4 hours.

-

In-Process Control (TLC Monitoring): Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting material on a silica gel plate, using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The product should appear as a new, more polar spot (lower Rf value). The reaction is complete when the starting material spot is consumed.

-

Quenching: Cool the reaction mixture to room temperature. In a separate beaker, prepare ~200 g of crushed ice. Carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-